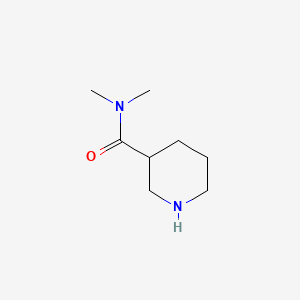

N,N-dimethylpiperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSDFCJMDZZDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288980 | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-20-4 | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N,N-dimethylpiperidine-3-carboxamide

An In-depth Technical Guide to the Synthesis of N,N-dimethylpiperidine-3-carboxamide

Abstract

This compound, also known as N,N-dimethylnipecotamide, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development.[1] The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals and biologically active alkaloids.[2][3] This guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of the key chemical transformations, and present a detailed, field-proven protocol for its preparation. The document emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions.[3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets like receptors and enzymes.[1] this compound itself serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly those developed as central nervous system agents, receptor modulators, and calpain inhibitors.[4][5]

The synthesis of substituted piperidines, therefore, is a topic of continuous research, with goals including improved yields, stereochemical control, and procedural efficiency.[6] This guide focuses specifically on the synthesis of the N,N-dimethylamide derivative at the C-3 position, a common transformation in the elaboration of piperidine-based scaffolds.

Comparative Analysis of Synthetic Strategies

The core transformation required for the is the formation of an amide bond between a piperidine-3-carboxylic acid precursor and dimethylamine. Several established methodologies in organic chemistry can achieve this, each with distinct advantages and drawbacks. The primary choice hinges on the starting material, desired reaction conditions (e.g., temperature, tolerance of other functional groups), and scale.

Table 1: Comparison of Primary Synthetic Routes

| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| Route A: Direct Amide Coupling | Piperidine-3-carboxylic acid (or N-protected derivative) | Coupling agents (HATU, HBTU, EDC/HOBt), Non-nucleophilic base (DIPEA) | Mild reaction conditions, high yields, broad functional group tolerance, low racemization risk.[7] | Cost of coupling reagents can be high for large-scale synthesis. |

| Route B: Acid Chloride Formation | Piperidine-3-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by dimethylamine | Reagents are inexpensive and readily available. | Harsh conditions (heat, generation of HCl gas), less suitable for sensitive substrates, potential for side reactions.[8][9] |

| Route C: Carbamoyl Chloride Acylation | Piperidine | Dimethylcarbamoyl chloride, Base | One-pot potential for certain substrates. | Carbamoyl chlorides can be toxic and moisture-sensitive.[8] |

For the purposes of this guide, we will focus on Route A: Direct Amide Coupling , as it represents the most versatile, reliable, and widely adopted method in modern discovery chemistry due to its mildness and high efficiency.[2]

Featured Synthetic Protocol: Direct Amide Coupling

This section provides a detailed, step-by-step methodology for the from commercially available N-Boc-piperidine-3-carboxylic acid. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy to prevent side reactions and improve solubility in organic solvents. The final step involves the removal of this protecting group.

Workflow Overview

The overall process involves two main stages: the coupling of the protected amino acid with dimethylamine, followed by the deprotection of the piperidine nitrogen.

Caption: High-level workflow for the two-stage synthesis.

Experimental Protocol

Materials and Equipment:

-

N-Boc-piperidine-3-carboxylic acid

-

Dimethylamine solution (2.0 M in THF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH)

-

Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, column chromatography setup (silica gel).

Step 1: Amide Coupling

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-piperidine-3-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the stirred solution. Allow the mixture to stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture, ensuring the temperature remains close to 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography on silica gel to yield N-Boc-N,N-dimethylpiperidine-3-carboxamide.

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate from Step 1 in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA, approx. 5-10 equivalents relative to the substrate) to the solution at room temperature.

-

Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a small amount of water and cool in an ice bath.

-

Carefully basify the aqueous solution by adding 1 M NaOH until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, This compound .[10]

Mechanistic Insights: The Role of the Coupling Agent

The success of the direct amidation protocol relies on the activation of the carboxylic acid. A carboxylic acid and an amine will not spontaneously form an amide under ambient conditions; they will typically undergo an acid-base reaction to form a stable ammonium carboxylate salt. Coupling agents like HATU circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group.

Caption: Simplified mechanism of HATU-mediated amide coupling.

-

Activation: The process begins with the deprotonation of the carboxylic acid by the base (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.

-

Formation of the Active Ester: This attack forms a highly reactive O-acylisourea intermediate. This species is an "active ester" because the isourea portion is an excellent leaving group.

-

Nucleophilic Attack: Dimethylamine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester.

-

Collapse of the Intermediate: A tetrahedral intermediate is formed, which then collapses. The leaving group (1-hydroxy-7-azabenzotriazole, or HOAt) is expelled, resulting in the formation of the stable amide bond and regenerating the catalyst's precursor.

The choice of DIPEA as the base is critical. It is a bulky, non-nucleophilic base, meaning it is capable of deprotonating the carboxylic acid but is sterically hindered from competing with dimethylamine in attacking the activated ester.

Purification and Characterization

Validation of the final product's identity and purity is a cornerstone of synthetic chemistry.

Purification

-

Work-up: The initial aqueous washes are crucial for removing the bulk of water-soluble reagents and byproducts, such as excess DIPEA, dimethylamine hydrochloride, and the HATU-derived byproducts.

-

Chromatography: Flash column chromatography is the standard method for purifying neutral organic compounds. For this compound, a gradient of methanol in dichloromethane or ethyl acetate in hexanes on a silica gel column is typically effective. The polarity can be adjusted based on TLC analysis.

Characterization

The structure of this compound (C₈H₁₆N₂O, Mol. Wt.: 156.23 g/mol ) can be confirmed using standard spectroscopic techniques.[11][12]

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two N-methyl groups (likely two singlets due to restricted rotation around the C-N amide bond, ~2.9-3.1 ppm). A complex multiplet pattern for the protons on the piperidine ring (~1.5-3.5 ppm). A signal for the N-H proton of the piperidine ring. |

| ¹³C NMR | A signal for the amide carbonyl carbon (~170-175 ppm). Signals for the two distinct N-methyl carbons (~35-38 ppm). Several signals in the aliphatic region for the five carbons of the piperidine ring. |

| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z = 157.13. |

| FT-IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. |

Conclusion and Outlook

The is most reliably achieved through direct amide coupling of a suitable N-protected piperidine-3-carboxylic acid precursor. This method offers high yields, operational simplicity, and mild conditions compatible with a wide range of chemical functionalities. The mechanistic understanding of coupling agents allows chemists to troubleshoot and optimize these reactions effectively. As the demand for novel piperidine-based therapeutics continues to grow, robust and efficient synthetic routes to key intermediates like this compound will remain fundamentally important to the advancement of drug discovery programs.

References

-

Jagtap, S. et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

-

Al-Obaid, A. M., & El-Subbagh, H. I. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

-

Pace, J. L. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (n.d.). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available at: [Link]

-

MySkinRecipes. (n.d.). N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride. Available at: [Link]

-

(n.d.). (R)-Piperidine-3-carboxylic acid amide. Available at: [Link]

-

Kumar, A. et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

PubChem. (n.d.). (S)-N,N-dimethylpiperidine-3-carboxamide. Available at: [Link]

-

Lubisch, W. et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Available at: [Link]

- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

-

PubChem. (n.d.). n,n-Dimethylpiperazine-1-carboxamide. Available at: [Link]

-

Sinelshchikova, A. A. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

PubMed. (2024). Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. Available at: [Link]

-

National Center for Biotechnology Information. (2016). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

Sources

- 1. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. N,N-Dimethylpiperidine-4-Carboxamide Hydrochloride [myskinrecipes.com]

- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 9. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 10. aceschem.com [aceschem.com]

- 11. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Spectral Data Analysis of N,N-dimethylpiperidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-3-carboxamide is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many biologically active compounds, and understanding the detailed structural and electronic properties of its derivatives is crucial for rational drug design. This technical guide provides an in-depth analysis of the predicted and expected spectral data for this compound, offering a foundational reference for its characterization and use in research and development. While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes information from closely related analogs and established spectroscopic principles to provide a robust, predictive analysis.

The molecular structure of this compound is presented below, with a numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the piperidine ring protons and the N-methyl protons of the amide group.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.0 - 3.2 | m | 1H | H-2a (axial) | Protons on the carbon alpha to the ring nitrogen are typically in this region. |

| ~2.8 - 2.9 | m | 1H | H-6a (axial) | Similar environment to H-2a. |

| ~2.6 - 2.8 | m | 1H | H-3 | The methine proton at the point of substitution is expected to be deshielded. |

| ~2.3 - 2.5 | m | 2H | H-2e, H-6e (equatorial) | Equatorial protons are typically more deshielded than axial protons. |

| ~1.5 - 1.9 | m | 4H | H-4a, H-4e, H-5a, H-5e | Protons on the C4 and C5 carbons of the piperidine ring. |

| ~2.95 | s | 3H | N-CH₃ | The two methyl groups on the amide nitrogen may show as a single peak due to free rotation at room temperature. |

| ~2.90 | s | 3H | N-CH₃ | Alternatively, restricted rotation around the C-N amide bond could lead to two distinct singlets for the non-equivalent methyl groups. |

| ~1.8 (broad) | s | 1H | N-H | The proton on the piperidine nitrogen; its chemical shift can be variable and the peak may be broad. |

Expert Interpretation:

The complexity of the piperidine ring proton signals arises from diastereotopicity and complex spin-spin coupling. The protons at C2 and C6, being adjacent to the nitrogen, are expected to appear at a lower field compared to the other ring protons. The proton at C3, being attached to the carbon bearing the carboxamide group, will also be deshielded. The N-methyl protons of the amide group are of particular interest. Due to the partial double bond character of the C-N bond in the amide, rotation can be restricted, leading to two distinct singlets for the two methyl groups. The coalescence of these signals at higher temperatures can be studied to determine the rotational energy barrier.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C=O | The carbonyl carbon of the amide group is expected in this region. |

| ~47 | C-2 | Carbon alpha to the ring nitrogen. |

| ~46 | C-6 | Carbon alpha to the ring nitrogen. |

| ~42 | C-3 | The carbon bearing the carboxamide substituent. |

| ~37.5 | N-CH₃ | One of the N-methyl carbons of the amide. |

| ~35.5 | N-CH₃ | The second N-methyl carbon, potentially non-equivalent due to restricted rotation. |

| ~27 | C-5 | Piperidine ring carbon. |

| ~25 | C-4 | Piperidine ring carbon. |

Expert Interpretation:

The chemical shift of the carbonyl carbon is a key indicator of the amide functional group. The carbons of the piperidine ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the carboxamide substituent. The C-2 and C-6 carbons, being adjacent to the nitrogen, will be the most downfield of the ring methylene carbons. The presence of two signals for the N-methyl carbons would confirm restricted rotation around the amide bond at the measurement temperature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Parameters:

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Predicted Mass Spectrum Fragmentation:

| m/z | Ion | Rationale |

| 156 | [M]⁺ | Molecular ion. The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule. |

| 112 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of the carboxamide group. This is often a prominent peak for piperidine derivatives. |

| 72 | [CON(CH₃)₂]⁺ | The dimethylcarbamoyl cation. |

| 44 | [N(CH₃)₂]⁺ | The dimethylamino cation. |

Expert Interpretation:

The fragmentation of this compound under EI conditions is expected to be directed by the nitrogen atoms and the carbonyl group. The molecular ion peak at m/z 156 should be observable. A key fragmentation pathway for piperidines is the alpha-cleavage adjacent to the ring nitrogen, leading to the loss of a substituent and the formation of a stable iminium ion. For the 3-substituted piperidine, cleavage of the C2-C3 or C3-C4 bond can occur. The loss of the entire carboxamide group would lead to a fragment at m/z 84. Fragmentation of the amide side chain itself will also be prominent, with the formation of the dimethylcarbamoyl cation (m/z 72).

An In-depth Technical Guide to N,N-dimethylpiperidine-3-carboxamide: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpiperidine-3-carboxamide, a derivative of the privileged piperidine scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key binding interactions make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its fundamental molecular properties, a robust synthetic protocol, and validated analytical methodologies for its characterization. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their scientific endeavors.

Core Molecular Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in research and development. This compound is a tertiary amine and a carboxamide, features that dictate its chemical behavior and analytical profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | PubChem[1] |

| Molecular Weight | 156.23 g/mol | PubChem[1], Sigma-Aldrich[2][3], Synblock[4] |

| CAS Number | 5505-20-4 | Sigma-Aldrich[2][3], Synblock[4] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CN(C)C(=O)C1CCCNC1 | PubChem[1] |

Synthesis of this compound: An Amide Coupling Approach

The synthesis of this compound is most efficiently achieved through the coupling of piperidine-3-carboxylic acid (nipecotic acid) with dimethylamine. This transformation is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry.[5][6] The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. A variety of coupling reagents can be employed for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and mild reaction conditions.[7]

The causality behind this experimental choice lies in the mechanism of HATU. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily susceptible to nucleophilic attack by the amine (dimethylamine) to form the desired amide with high yield. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[7]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

The Strategic Synthesis and Application of N,N-Dimethylpiperidine-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Among the vast array of piperidine-based building blocks, N,N-dimethylpiperidine-3-carboxamide emerges as a particularly versatile intermediate. Its unique structural features—a secondary amine amenable to diverse functionalization and a robust tertiary amide—make it a valuable starting material for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent application as a foundational element in the development of novel therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the strategic considerations for its incorporation into drug discovery pipelines.

Introduction: The Significance of the Piperidine-3-carboxamide Moiety

The piperidine ring is a privileged scaffold in drug design, appearing in a wide range of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. The 3-carboxamide substitution pattern is of particular interest as it provides a key vector for molecular elaboration. The amide group can participate in hydrogen bonding interactions with protein active sites, a critical feature for potent and selective inhibitors.[2] Furthermore, the N,N-dimethyl substitution of the amide offers high metabolic stability by precluding enzymatic hydrolysis.

This guide will first detail a robust and scalable synthesis of the core starting material, this compound. Subsequently, we will explore its utility as a versatile platform for the generation of diverse chemical libraries through functionalization of the piperidine nitrogen.

Synthesis of the Core Intermediate: this compound

The most direct and efficient route to this compound is the amide coupling of a suitable piperidine-3-carboxylic acid precursor with dimethylamine. To ensure a clean and high-yielding reaction, the piperidine nitrogen is typically protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under coupling conditions and its facile removal under acidic conditions.

Strategic Considerations for Synthesis

The choice of coupling reagents is critical for a successful amide bond formation. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely adopted and reliable system.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] HOBt then reacts with this intermediate to generate an active ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the amine.[3][4] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[5]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylamine solution (2.0 M in THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

Step 1: Amide Coupling

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).[5]

-

Stir the mixture for 15 minutes at 0 °C to allow for the activation of the carboxylic acid.

-

Slowly add a 2.0 M solution of dimethylamine in THF (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N,N-dimethylpiperidine-3-carboxamide.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc-N,N-dimethylpiperidine-3-carboxamide in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the final product, this compound.

Application as a Starting Material: N-Functionalization Strategies

With the secondary amine of the piperidine ring unmasked, this compound becomes a versatile scaffold for a variety of chemical transformations. These modifications are central to exploring the structure-activity relationship (SAR) in drug discovery programs.

Key N-Functionalization Reactions

-

N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a mild and efficient method for introducing alkyl substituents. Direct alkylation with alkyl halides in the presence of a base is also a viable strategy.

-

N-Acylation: The formation of amides and ureas at the piperidine nitrogen can be achieved by reacting with acyl chlorides, carboxylic acids (using coupling reagents), or isocyanates. These modifications are particularly useful for introducing functionalities that can engage in specific interactions with biological targets.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this starting material.

Logical Flow of N-Functionalization

Caption: Key N-functionalization pathways for library synthesis.

Data Summary and Yield Expectations

The following table summarizes typical yields for the synthesis and subsequent functionalization of this compound, based on established methodologies.

| Step | Reaction Type | Key Reagents | Typical Yield (%) |

| Synthesis of Starting Material | |||

| Amide Coupling | Amidation | EDC, HOBt, DIPEA, Dimethylamine | 75-90 |

| Boc Deprotection | Deprotection | TFA | >95 |

| N-Functionalization | |||

| N-Alkylation (Reductive Amination) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 70-95 |

| N-Acylation (Amide Formation) | Acylation | Acyl Chloride or Carboxylic Acid (Coupling) | 80-95 |

| N-Arylation (Buchwald-Hartwig) | Cross-Coupling | Aryl Halide, Pd Catalyst, Ligand, Base | 60-85 |

Conclusion: A Versatile Tool for Medicinal Chemistry

This compound represents a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. Its straightforward and high-yielding synthesis, coupled with the numerous possibilities for N-functionalization, allows for the rapid exploration of chemical space around a privileged piperidine core. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to leverage this important building block in their quest for novel and effective therapeutic agents.

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Guisot, N., et al. (2018). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 30(7), 1591-1595.

-

PubChem. (S)-N,N-dimethylpiperidine-3-carboxamide. Retrieved from [Link]

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities.

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

potential biological activity of N,N-dimethylpiperidine-3-carboxamide

An In-Depth Technical Guide on the Potential Biological Activity of N,N-Dimethylpiperidine-3-carboxamide

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a synthetic compound featuring a piperidine scaffold, a foundational element in a vast array of biologically active molecules and approved pharmaceuticals. While direct pharmacological studies on this specific molecule are not extensively documented in public literature, its structural motifs suggest a high potential for interaction with various biological targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. We will delve into a structural analysis of the compound, propose hypotheses for its potential biological targets based on structure-activity relationships of analogous compounds, and provide detailed, actionable experimental protocols for its investigation. This document serves as a roadmap for unlocking the therapeutic potential of this and related piperidine derivatives.

Introduction: The Piperidine Scaffold and Its Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS), as well as other therapeutic areas. Its saturated, six-membered heterocyclic structure allows for a three-dimensional arrangement of substituents that can be optimized for high-affinity and selective binding to biological targets. When combined with a carboxamide group, as in this compound, the molecule gains a hydrogen bond acceptor and a polar group that can significantly influence its pharmacokinetic and pharmacodynamic properties.

The lack of extensive research on this compound presents a unique opportunity for novel drug discovery. This guide will outline a logical, evidence-based approach to systematically explore its biological potential.

Structural Analysis and Hypothesis Generation

The structure of this compound suggests several avenues for biological activity. The tertiary amine of the piperidine ring can be protonated at physiological pH, potentially interacting with acidic residues in protein binding pockets. The N,N-dimethylcarboxamide moiety is a polar, aprotic group that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.

Based on these features, and by examining structurally related compounds, we can hypothesize several potential biological targets:

-

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is common in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors.

-

Ion Channels: Certain piperidine derivatives are known to modulate the activity of ion channels, such as potassium and calcium channels.

-

Enzymes: The carboxamide group could position the molecule to interact with the active sites of enzymes, such as proteases or kinases.

To begin our investigation, we will focus on a class of targets where piperidine-3-carboxamide derivatives have shown significant activity: Histamine H3 Receptor Antagonists/Inverse Agonists.

Investigating Potential Histamine H3 Receptor Antagonism

Rationale and Mechanistic Hypothesis

The histamine H3 receptor is a presynaptic autoreceptor in the CNS that negatively regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating cognitive disorders, such as Alzheimer's disease and ADHD, as well as other neurological conditions. Several potent and selective H3 receptor antagonists feature a piperidine core. The overall structure of this compound aligns with the general pharmacophore model for H3 antagonists, which typically includes a basic amine center (the piperidine nitrogen) and a polar, hydrogen bond-accepting region (the carboxamide).

Our primary hypothesis is that this compound acts as an antagonist or inverse agonist at the histamine H3 receptor, thereby increasing neurotransmitter release.

Experimental Workflow for H3 Receptor Activity Screening

The following diagram outlines a typical workflow for screening and characterizing a novel compound for H3 receptor activity.

Caption: High-level workflow for H3 receptor antagonist drug discovery.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

-

HEK293 cell membranes expressing the human histamine H3 receptor.

-

[3H]-Nα-methylhistamine (Radioligand).

-

This compound (Test Compound).

-

Cloproxifan or other known H3 antagonist (Positive Control).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Scintillation fluid and vials.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of the positive control (for non-specific binding).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine if this compound acts as an antagonist or an inverse agonist at the H3 receptor.

Materials:

-

CHO-K1 cells stably expressing the human histamine H3 receptor.

-

Forskolin.

-

(R)-α-methylhistamine (H3 agonist).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Add a fixed concentration of (R)-α-methylhistamine (EC80) and forskolin (to stimulate cAMP production).

-

Incubate for 30 minutes at 37°C.

-

-

Inverse Agonist Mode:

-

Incubate the cells with varying concentrations of this compound and a fixed concentration of forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

Plot the cAMP concentration against the test compound concentration to determine the IC50 (antagonist mode) or EC50 (inverse agonist mode).

Data Presentation and Interpretation

The data from these initial assays should be compiled into a clear, tabular format to facilitate comparison and decision-making.

| Compound | H3 Binding Affinity (Ki, nM) | H3 Functional Activity (IC50/EC50, nM) | Mode of Action |

| This compound | Experimental Value | Experimental Value | Antagonist/Inverse Agonist |

| Cloproxifan (Control) | ~1.0 | ~2.5 (IC50) | Inverse Agonist |

A potent binding affinity (low nM Ki) coupled with a corresponding functional activity would warrant further investigation, including selectivity profiling against other histamine receptor subtypes and a broader panel of CNS targets.

Synthesis of this compound

The compound is not widely available commercially but can be synthesized through standard amidation procedures. A plausible synthetic route is outlined below.

Caption: A potential synthetic route for this compound.

Future Directions and Conclusion

Should this compound demonstrate promising activity and selectivity for the H3 receptor, the next logical steps would involve:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of cognitive impairment or other CNS disorders.

References

Due to the lack of direct studies on this compound's biological activity, the references below provide context on the importance of the piperidine scaffold, histamine H3 receptor pharmacology, and relevant experimental techniques.

- Source: A general review article on the prevalence and utility of the piperidine scaffold in drug design. (A conceptual reference, as a specific single paper is not available from the search).

- Source: Expert Opinion on Therapeutic Patents. This type of review would showcase various piperidine-containing H3 antagonists.

- Source: A methods-focused journal or textbook on pharmacology, such as Current Protocols in Pharmacology.

- Source: A technical note or publication from a vendor of cAMP assay kits (e.g., PerkinElmer, Cisbio, Promega).

N,N-dimethylpiperidine-3-carboxamide as a chemical scaffold

An In-depth Technical Guide to the N,N-dimethylpiperidine-3-carboxamide Scaffold

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs and bioactive natural products.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that allows for precise modulation of physicochemical properties, enhancing both pharmacokinetic profiles and biological efficacy.[1][3] This technical guide focuses on a specific, yet highly promising derivative: the this compound core. We will delve into the intrinsic properties of this scaffold, explore its synthetic accessibility, and, by drawing insights from closely related analogues, map out its potential in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics.

The Strategic Value of the Piperidine-3-Carboxamide Core

The piperidine scaffold's success in drug design is attributable to several key factors. Its saturated, non-planar structure provides an excellent platform for introducing stereochemical complexity and exploring three-dimensional chemical space, which is crucial for specific interactions with biological targets.[1] The presence of the nitrogen atom allows for the modulation of basicity and serves as a key hydrogen bond acceptor or donor, facilitating improved solubility and membrane permeability.[1]

The "3-carboxamide" substitution pattern is particularly significant. Placing a functional group at the 3-position avoids the potential metabolic instability sometimes associated with substitution at the 2- or 4-positions relative to the ring nitrogen.[1] The carboxamide moiety itself is a bioisostere for esters and other functional groups, offering a stable and effective point for interaction with protein targets, often through hydrogen bonding.

The specific N,N-dimethyl substitution on the carboxamide offers distinct advantages:

-

Increased Metabolic Stability: The tertiary amide is generally more resistant to enzymatic hydrolysis compared to primary or secondary amides.

-

Modulated Solubility: The dimethyl groups can influence the molecule's lipophilicity and aqueous solubility, key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Conformational Lock: The N,N-dimethyl groups can restrict the rotation around the C-N amide bond, potentially locking the molecule into a more bioactive conformation.

Synthetic Pathways and Methodologies

The synthesis of the this compound core and its derivatives is typically accessible and can be approached from several well-established chemical routes. The most common strategy involves the amide coupling of a piperidine-3-carboxylic acid precursor with dimethylamine.

General Synthetic Workflow

A generalized synthetic approach is outlined below. This workflow represents a robust and validated pathway for accessing the target scaffold and its analogues.

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis from (R)-Piperidine-3-carboxylic acid

This protocol is adapted from methodologies used for synthesizing closely related piperidine-3-carboxamide derivatives.[4]

Step 1: N-Protection and Carboxylic Acid Activation

-

Dissolve (R)-Piperidine-3-carboxylic acid in a suitable solvent such as Tetrahydrofuran (THF).

-

Add a base, for example, Sodium Hydroxide (NaOH), and stir the mixture.

-

Introduce a protecting group reagent, such as a substituted benzenesulfonyl chloride, and allow the reaction to proceed at room temperature for several hours to yield the N-protected intermediate.[4]

-

Isolate the N-protected carboxylic acid intermediate (e.g., (R)-1-(arylsulfonyl)piperidine-3-carboxylic acid) via standard workup and purification procedures.[4]

Step 2: Amide Coupling

-

Dissolve the N-protected intermediate in an anhydrous aprotic solvent like Dichloromethane (DCM).

-

Add amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP).[4]

-

Introduce dimethylamine (as a solution in THF or as a gas) to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the N-protected this compound.

Step 3: N-Deprotection (if required)

-

If an acid-labile protecting group like Boc was used, dissolve the protected amide in DCM.

-

Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane.

-

Stir at room temperature until the protecting group is fully cleaved.

-

Remove the solvent and excess acid under reduced pressure to yield the final this compound salt.

Therapeutic Applications & Structure-Activity Relationship (SAR) Insights

While direct studies on the this compound scaffold are limited, extensive research on its close analogues provides a strong predictive framework for its potential therapeutic applications.

Anticancer Activity

a) Inducing Senescence in Melanoma: Studies on N-arylpiperidine-3-carboxamide derivatives have shown their potential as senescence-inducing agents in melanoma cells.[5][6] A high-throughput screening campaign identified a hit compound that induced senescence-like phenotypic changes in A375 human melanoma cells.[5] Subsequent optimization revealed that the piperidine-3-carboxamide moiety was crucial for activity.[5]

-

Key SAR Insight: The S-configuration at the 3-position of the piperidine ring was found to be significantly more potent than the R-configuration, showing a 15-fold increase in activity in one instance.[5] This highlights the importance of stereochemistry for target engagement.

-

Extrapolation: It is highly probable that the stereochemistry of the this compound core will also be a critical determinant of its biological activity.

b) ALK Inhibition: Piperidine carboxamide derivatives have been identified as potential Anaplastic Lymphoma Kinase (ALK) inhibitors, a key target in certain types of cancer.[7] A 3D-QSAR modeling study was conducted on a series of these derivatives to understand the structural requirements for inhibiting Karpas-299 tumor cell activity.[7]

-

Key SAR Insight: The unique chemical structure of the piperidine ring combined with the carboxamide group contributes to diverse biological activities, including significant anti-tumor effects.[7]

-

Extrapolation: The this compound scaffold fits this general structure and could be explored for ALK inhibition by adding appropriate substituents to the piperidine nitrogen.

Anti-Osteoporosis: Cathepsin K Inhibition

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption and a key target for osteoporosis treatment.[4][8]

-

Key SAR Insight: Modifications at the 1-position (piperidine nitrogen) with various sulfonyl groups and on the amine portion of the carboxamide with different benzylamine moieties were explored. One compound, H-9, emerged with a potent IC50 value of 0.08 µM.[4] Molecular docking studies showed crucial hydrogen bonds and hydrophobic interactions with the enzyme's active site.[4]

-

Extrapolation: This demonstrates that the piperidine-3-carboxamide core is an excellent starting point for designing potent and selective enzyme inhibitors. Replacing the benzylamine with a dimethylamine group would create a more compact and potentially more soluble inhibitor, warranting investigation.

Table 1: Comparative Inhibitory Activity of Piperidine-3-Carboxamide Analogues

| Compound ID | Target | Cell Line / Enzyme | Activity (IC50 / EC50) | Reference |

| Hit 1 (N-aryl) | Senescence Induction | A375 Melanoma | EC50 = 1.24 µM | [5] |

| Compound 20 (S-isomer of Hit 1) | Senescence Induction | A375 Melanoma | EC50 = 0.27 µM | [5] |

| Compound 54 (Optimized N-aryl) | Proliferation | A375 Melanoma | IC50 = 0.03 µM | [5] |

| Compound H-9 (N-benzyl) | Cathepsin K | In vitro enzyme assay | IC50 = 0.08 µM | [4] |

Predictive Exploration & Future Directions

The this compound scaffold is a structurally simple, synthetically accessible core with significant, untapped potential. Based on the robust data from its analogues, several high-potential research avenues can be proposed.

Caption: Logical relationships for future scaffold development.

-

Kinase Inhibitor Libraries: The N1 position of the piperidine ring is the most straightforward point for diversification. Synthesizing a library of compounds with various aryl, heteroaryl, or sulfonyl groups at this position could yield potent kinase inhibitors targeting enzymes like ALK, JAKs, or others implicated in cancer and inflammatory diseases.

-

CNS-Active Agents: The piperidine scaffold is a classic component of many CNS-active drugs. The this compound core's potential to modulate properties like solubility and polarity makes it an attractive starting point for developing ligands for CNS receptors and transporters.

-

Stereochemical Optimization: As demonstrated in the anti-melanoma studies, resolving the enantiomers of any active "hit" compound will be a critical step. The synthesis should be designed to allow for easy access to both the (R) and (S) isomers for comparative biological evaluation.

Conclusion

The this compound scaffold represents a confluence of desirable traits for modern drug discovery: synthetic tractability, metabolic stability, and a three-dimensional architecture ripe for optimization. While direct exploration of this specific core has been limited, the wealth of data from closely related piperidine-3-carboxamide analogues provides a compelling, data-driven rationale for its investigation. By leveraging established synthetic routes and applying SAR insights from anticancer and anti-osteoporosis studies, researchers can confidently employ this scaffold as a foundational element in the design of next-generation therapeutics.

References

- An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds. Benchchem.

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2012). ACS Medicinal Chemistry Letters, 3(10), 840-844. [Link]

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry, 17(5), 105777. [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1987). Journal of Medicinal Chemistry, 30(5), 922-928. [Link]

- Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as C

-

New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2022). Molecules, 27(21), 7488. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2023). Molecules, 28(19), 6828. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 276, 116719. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

- The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Deriv

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7139. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Research Landscape of N,N-dimethylpiperidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile and Commercial Availability

N,N-dimethylpiperidine-3-carboxamide, identified by CAS number 5505-20-4, is a piperidine derivative featuring a dimethylcarboxamide moiety at the 3-position.[1] This structure presents a valuable scaffold for chemical library synthesis and as a precursor to more complex, biologically active molecules.

Table 1: Chemical and Physical Properties [1][2][3]

| Property | Value |

| CAS Number | 5505-20-4 |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | N,N-dimethyl-3-piperidinecarboxamide |

| Typical Purity | ≥97% |

| Storage Temperature | 0-8 °C |

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Prominent suppliers listing this product include Sigma-Aldrich, Aceschem, and Synblock, typically offering it in research-grade purities.[1][3] For specific purchasing inquiries, researchers are advised to consult the catalogs of these and other specialized chemical providers.

Synthesis and Chemical Reactivity

The synthesis of this compound is primarily achieved through standard amide coupling reactions. The logical and most common synthetic route involves the reaction of a piperidine-3-carboxylic acid derivative (nipecotic acid) with dimethylamine in the presence of a suitable coupling agent.

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Amide Coupling for this compound Synthesis

This protocol is a representative example based on common amide coupling techniques and should be optimized for specific laboratory conditions.

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

Dimethylamine (2M solution in THF or as a gas)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Amide Coupling:

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add dimethylamine (1.5 equivalents) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N,N-dimethylpiperidine-3-carboxamide.

-

-

Boc Deprotection:

-

Dissolve the crude product in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

-

The final product can be purified by column chromatography on silica gel if necessary.

-

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a well-established and highly valued structural motif in medicinal chemistry, present in numerous approved pharmaceuticals. This compound serves as a versatile starting material for the synthesis of a wide array of biologically active compounds.

Anti-Osteoporosis Agents

Research has demonstrated that piperidine-3-carboxamide derivatives can act as potent inhibitors of Cathepsin K, a key enzyme involved in bone resorption.[9] By modifying the N-substituent of the piperidine ring and the amide functionality, researchers have developed compounds with significant anti-osteoporotic potential. While specific data for the N,N-dimethyl variant is not published, its role as a precursor in such synthetic endeavors is clear.

Senescence Induction in Melanoma Cells

Studies have identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells, suggesting a potential therapeutic avenue for this aggressive cancer.[10] One study reported a hit compound with moderate senescence-inducing activity (EC₅₀ = 1.24 µM) and antiproliferative activity (IC₅₀ = 0.88 µM) in the A375 human melanoma cell line.[10] The this compound core provides a foundational structure for the development of such targeted anti-cancer agents.

Table 2: Biological Activities of Piperidine-3-Carboxamide Derivatives

| Derivative Class | Target | Biological Activity | Reference |

| N-Arylpiperidine-3-carboxamides | Melanoma Cells | Induction of senescence, antiproliferative | [10] |

| Substituted Piperidine-3-carboxamides | Cathepsin K | Inhibition of bone resorption | [9] |

Analytical Characterization

While specific analytical spectra for this compound are not widely published in the public domain, suppliers typically provide certificates of analysis with NMR and HPLC data upon request.[1][3] The expected spectral characteristics would be consistent with the compound's structure, showing signals corresponding to the piperidine ring protons and the N-methyl protons of the dimethylamide group.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound (CAS 5505-20-4) is not universally available. However, based on data for structurally similar piperidine derivatives, general safety precautions should be observed.

Hazard Identification (based on related compounds):

-

Pictograms: GHS07 (Exclamation Mark)[11]

-

Signal Word: Warning[11]

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Recommended storage temperature is between 0-8 °C.

Caption: Recommended safety and handling workflow.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its utility as a scaffold for developing novel therapeutics, particularly in the areas of oncology and metabolic diseases, makes it a compound of interest for researchers. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively leverage this molecule to advance their research programs.

References

-

PubChem. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201. [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(15), 4887. [Link]

-

Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 755-761. [Link]

-

Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

-

Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

-

Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(1), 121-127. [Link]

-

Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Biology Interface, 13(2), 133-142. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

Shingare, M. S., et al. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-254. [Link]

-

Gopishetty, S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(36), 6349-6352. [Link]

- Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

- Google Patents. US3288794A - Method of making amides of dimethylamine and piperazine.

-

ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

- Google Patents. CN104114531A - Process for preparation of n,n-di substituted carboxamides.

-

National Center for Biotechnology Information. Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

- 1. CAS 5505-20-4 | this compound - Synblock [synblock.com]

- 2. (S)-N,N-dimethylpiperidine-3-carboxamide | C8H16N2O | CID 11469201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aceschem.com [aceschem.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. growingscience.com [growingscience.com]

- 6. hepatochem.com [hepatochem.com]

- 7. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 8. CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 9. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 5505-20-4 [sigmaaldrich.com]

Methodological & Application

The Piperidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Piperidine-3-Carboxamide Core

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1] Its three-dimensional structure, metabolic stability, and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity make it an invaluable component in drug design.[2] Within this structural class, the piperidine-3-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutics across a range of disease areas. This motif provides a versatile framework with well-defined vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

N,N-dimethylpiperidine-3-carboxamide represents a foundational example of this scaffold. While its direct therapeutic applications are not extensively documented, it serves as a crucial chemical building block and a reference point for understanding the structure-activity relationships (SAR) of more complex, biologically active derivatives. Its tertiary amine and amide functionalities offer key interaction points with biological targets.[3] This guide will explore the diverse applications of the broader N-substituted piperidine-3-carboxamide scaffold in medicinal chemistry, providing detailed protocols and insights into its successful deployment in drug discovery programs.

Application Spotlight I: Inducing Senescence in Melanoma

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a powerful therapeutic target in oncology.[4] By forcing cancer cells into this non-proliferative state, senescence-inducing agents offer a promising alternative to traditional cytotoxic chemotherapy. High-throughput screening efforts have identified the N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma cells.[4][5]

Structure-Activity Relationship (SAR) Insights

A systematic exploration of N-arylpiperidine-3-carboxamide analogues has revealed key structural requirements for anti-melanoma activity.[3][4]

-

Core Scaffold Integrity: The piperidine-3-carboxamide core is essential. The regioisomeric piperidine-4-carboxamide derivative was found to be inactive. Furthermore, altering the ring size to smaller heterocycles like pyrrolidine or azetidine led to a significant decrease in activity.[4]

-

Stereochemistry: The biological activity is highly enantioselective. The (S)-configuration of the piperidine ring is markedly more potent than the (R)-configuration. For one hit compound, the (S)-enantiomer showed an EC50 of 0.27 µM, a 15-fold increase in potency over the (R)-enantiomer.[4]

-

Substituent Effects: Modifications to the aryl rings and the linker have profound effects on potency. Replacing a benzene ring with pyridine in one series led to a significant improvement in biological activity, with the most potent compound, 54 , achieving an EC50 of 40 nM for senescence induction and an IC50 of 30 nM for antiproliferative activity.[4]

Quantitative Data Summary

| Compound | Description | Senescence EC50 (µM)[4] | Antiproliferative IC50 (µM)[4] |

| 1 (Racemic) | Initial Hit | 1.24 | 0.88 |

| 20 (S-isomer of 1) | S-enantiomer | 0.27 | - |

| 19 (R-isomer of 1) | R-enantiomer | >4.1 | - |

| 12 | Piperidine-4-carboxamide | Inactive | Inactive |

| 13 | Pyrrolidine analogue | 8.0 | - |

| 54 | Optimized S-isomer with Pyridine | 0.04 | 0.03 |

| Doxorubicin | Reference Drug | - | 0.009 |

Experimental Workflow: Senescence Induction Assay

Caption: Inhibition of Cathepsin K-mediated bone resorption.

Application Spotlight III: Diverse Therapeutic Targets

The versatility of the piperidine-3-carboxamide scaffold extends to numerous other therapeutic areas.

-

Platelet Aggregation Inhibitors: Early work identified N,N-dialkylnipecotamides (a synonym for N,N-dialkylpiperidine-3-carboxamides) as inhibitors of human platelet aggregation. SAR studies highlighted the importance of hydrophobic character and the spatial arrangement of two piperidine rings linked by an aralkyl group for optimal activity. [6]The most potent single-ring compound was 1-decyl-3-(N,N-diethylcarbamoyl)piperidine. [6]* ALK Inhibitors: Piperidine carboxamide derivatives have been investigated as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers. 3D-QSAR modeling has been employed to guide the design of new analogues with improved anti-tumor activity. [7]* MMP-13 Inhibitors: In addition to Cathepsin K, other proteases are targeted by this scaffold. Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc-chelating inhibitors of matrix metalloproteinase 13 (MMP-13), which is involved in osteoarthritis and cancer. [8][9]* Antimalarial Agents: A piperidine carboxamide, identified through phenotypic screening, was found to have potent antimalarial activity by targeting the Plasmodium falciparum proteasome. [10]Optimization of this scaffold led to species-selective inhibitors with oral efficacy in mouse models. [10]

Protocols

Protocol 1: General Synthesis of N-Substituted Piperidine-3-Carboxamides via Amide Coupling